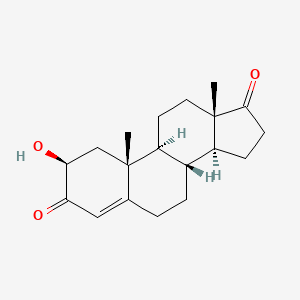

2-beta-Hydroxy-androst-4-ene-3,17-dione

CAS No.:

Cat. No.: VC17983157

Molecular Formula: C19H26O3

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26O3 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | (2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

| Standard InChI | InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |

| Standard InChI Key | TUUUEQXMRRIGLT-HDOZPKFNSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H24O4 | |

| Molecular Weight | 316.39 g/mol | |

| Exact Mass | 316.167 | |

| Polar Surface Area | 71.44 Ų | |

| LogP (Octanol-Water) | 2.237 |

The 2β-hydroxyl group introduces steric and electronic effects that differentiate it from isomers like 2α-hydroxyandrost-4-ene-3,17-dione (CAS: 53875-03-9). The β-configuration positions the hydroxyl group axially, potentially altering receptor binding and metabolic stability compared to equatorial α-isomers .

Synthesis and Production

Microbial Biotransformation

While no direct synthesis routes for 2β-hydroxyandrost-4-ene-3,17-dione are documented, analogous hydroxyandrostenediones are typically produced via microbial biotransformation. For example, 19-hydroxyandrost-4-ene-3,17-dione is synthesized using Mycobacterium strains that hydroxylate phytosterol precursors. Similar approaches, employing genetically modified actinomycetes or fungal enzymes, could theoretically introduce hydroxylation at the 2β position .

Chemical Modification

Selective hydroxylation at C2β may be achieved through:

-

Epoxidation-Hydrolysis: Epoxidation of Δ4-androstene derivatives followed by acid-catalyzed hydrolysis to introduce hydroxyl groups.

-

Enzymatic Catalysis: Cytochrome P450 enzymes (e.g., CYP2C19) known for β-hydroxylation in steroidogenesis .

Biological Activity and Mechanisms

Endocrine Interactions

2β-Hydroxyandrost-4-ene-3,17-dione is hypothesized to modulate steroidogenic pathways due to structural similarities to established intermediates:

-

Aromatase Substrate: Like 19-hydroxyandrost-4-ene-3,17-dione, it may serve as a precursor in estrogen biosynthesis, though its lower hydroxylation position likely reduces catalytic efficiency.

-

Androgen Receptor Modulation: The 2β-hydroxyl group could sterically hinder interactions with the androgen receptor, diminishing androgenic activity compared to non-hydroxylated analogs .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Hydroxyandrostenedione Derivatives

The 2β isomer’s unique stereochemistry may confer distinct solubility and membrane permeability properties, influencing its pharmacokinetic profile compared to α-hydroxylated or non-hydroxylated analogs .

Research Applications and Future Directions

Challenges and Knowledge Gaps

-

Synthetic Accessibility: Current methods lack specificity for 2β-hydroxylation, necessitating novel enzymatic or chemical strategies.

-

In Vivo Studies: No data exist on the compound’s pharmacokinetics, toxicity, or efficacy in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume